1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose
Description
BenchChem offers high-quality 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6-,7+,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQLTARTKWGMT-SOYHJAILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@@H]3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-fucopyranose
[1]
Executive Summary
The synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-fucopyranose (commonly referred to as Diacetone Fucose) is a thermodynamic protection strategy relying on the galacto-configuration of the C1–C4 hydroxyls. While the reaction is theoretically straightforward, practical yields often fluctuate between 40% and 85% due to three primary failure modes: incomplete water removal , acid-catalyzed hydrolysis during workup , and furanose/pyranose isomerization .
This guide provides a high-yield "Golden Protocol" using iodine catalysis (superior to traditional
Note on Stereochemistry: This guide applies to both D-Fucose and L-Fucose . As enantiomers, they exhibit identical chemical reactivity in achiral solvents (acetone). D-Fucose is the C6-deoxy analogue of D-Galactose; therefore, protocols optimized for 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose are directly transferable.
Part 1: The "Golden Standard" Protocol (Iodine Catalysis)
Recommended for: High purity, mild conditions, and minimizing caramelization.
Rationale
Traditional methods using sulfuric acid (
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| D-Fucose | 1.0 | Substrate (dried in vacuo for 12h) |
| Acetone | Solvent (0.5 M) | Reagent & Solvent (Must be dry) |
| Iodine ( | 0.1 - 0.2 | Lewis Acid Catalyst |
| Excess | Quenching agent (removes Iodine) | |
| Excess | Neutralization agent |
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Suspend D-Fucose (10 g, 60.9 mmol) in dry Acetone (120 mL).
-
Catalysis: Add Iodine (1.54 g, 6.1 mmol). The solution will turn dark brown.
-
Reaction: Stir at room temperature (25°C).
-
Checkpoint: The sugar will slowly dissolve. Reaction is typically complete in 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1). Product
.
-
-
Quench (CRITICAL):
-
Add saturated aqueous
(Sodium Thiosulfate) dropwise until the iodine color vanishes (solution becomes pale yellow/colorless). -
Add saturated
to adjust pH to ~7.5–8.0.
-
-
Extraction: Remove excess acetone under reduced pressure (Rotavap) at <30°C . Extract the aqueous residue with
( mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate.-
Result: The product is usually a colorless syrup that crystallizes upon standing or trituration with cyclohexane.
-
Part 2: Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways.
Caption: Figure 1. Optimized workflow for Iodine-catalyzed acetonation, highlighting critical pH control points to prevent product reversion.
Part 3: Troubleshooting & FAQs
Q1: My yield is low (<50%), and TLC shows a baseline spot appearing during concentration. What happened?
Diagnosis: Acid-Catalyzed Hydrolysis (Reversion). The isopropylidene group is extremely acid-labile, especially in the presence of water and heat.
-
The Cause: Even weak acidity (from residual Iodine or
) becomes concentrated during rotary evaporation. As acetone is removed, the water concentration increases relative to the solvent, and the equilibrium shifts back to the starting material (hydrolysis). -
The Fix: You must neutralize the reaction mixture before evaporation. Ensure the pH is distinctly basic (pH 8) using solid
or Triethylamine ( ). Do not heat the water bath above 35°C.
Q2: I see two spots on TLC close together. Is this the alpha/beta anomer?
Diagnosis: Furanose vs. Pyranose Isomers.
-
The Science: D-Fucose (like Galactose) favors the
-pyranose form (1,2:3,4-di-O-isopropylidene) thermodynamically because the 5-membered acetal rings fuse comfortably to the pyranose chair. However, kinetic control can sometimes yield the furanose form (1,2:5,6-protection pattern is impossible for Fucose as C6 is methyl, but other furanose acetals can form transiently). -
The Fix: Allow the reaction to run longer (thermodynamic control). The system will equilibrate to the most stable 1,2:3,4-
-pyranose isomer.
Q3: The product is a sticky syrup and won't crystallize.
Diagnosis: Impurities or Solvent Trapping.
-
The Fix:
-
Azeotrope: Co-evaporate with toluene (
) to remove trapped acetone/water. -
Trituration: Dissolve the syrup in a minimum amount of diethyl ether, then add cold hexane or cyclohexane until turbid. Store at 4°C.
-
Seed: If you have a seed crystal of Diacetone Galactose, it often induces crystallization in Diacetone Fucose due to isomorphism.
-
Q4: Can I use the traditional method?
Answer: Yes, but with caveats.
-
Pros: Cheap, robust for kilogram scale.
-
Cons:
is messy to filter; sulfuric acid causes charring. -
Protocol Adjustment: If using this method, use anhydrous
(dried in an oven at 150°C) as a dehydrating agent. Use at least 2 equivalents of to trap the water produced. Neutralize with or before filtration.
Part 4: Comparative Data (Yield Optimization)
| Catalyst System | Yield (Typical) | Reaction Time | Workup Difficulty | Risk of Hydrolysis |
| Iodine ( | 92 - 96% | 2 - 4 h | Low (Aq. wash) | Low (if quenched) |
| 75 - 85% | 12 - 24 h | High (Filtration) | High | |
| 60 - 70% | 6 - 12 h | Medium | Medium | |
| Amberlyst-15 (H+) | 80 - 85% | 4 - 8 h | Very Low (Filtration) | Low |
Part 5: References
-
Kawsar, S. M. A., et al. (2013).[1] "Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives." Hacettepe J. Biol. & Chem., 41(3), 195–206.[1] (Validates general acetonation protocols for hexoses).
-
Sun, J., et al. (2004).[2] "Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone." J. Org.[2][3] Chem., 69, 8932-8934.[2] (Establishes the mechanism and reversibility of Iodine-catalyzed acetal formation/hydrolysis).
-
BenchChem Technical Support. "Optimizing Isopropylidene Deprotection & Protection Strategies." (General troubleshooting for acid-labile sugar protecting groups).
-
Maiti, S., & Mukhopadhyay, B. (2025).[4] "Total synthesis of the D-acofriose-containing trisaccharide...". Organic & Biomolecular Chemistry. (Recent application of fucose protection strategies).
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 3. CuSO4-Glucose for in Situ Generation of Controlled Cu(I)-Cu(II) Bicatalysts: Multicomponent Reaction of Heterocyclic Azine and Aldehyde with Alkyne, and Cycloisomerization toward Synthesis of N-Fused Imidazoles [organic-chemistry.org]
- 4. Total synthesis of the d -acofriose-containing trisaccharide repeating unit of the O-antigen from Azospirillum brasilense JM6B2 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00730E [pubs.rsc.org]
Removing isopropylidene groups from D-fucopyranose without degradation
This guide serves as a technical support hub for the controlled deprotection of D-fucopyranose derivatives. It is designed for researchers requiring high-purity D-fucose or specific partially deprotected intermediates without compromising the sugar backbone.
Topic: Removal of Isopropylidene (Acetonide) Groups from 1,2:3,4-di-O-isopropylidene-
Core Technical Analysis
The starting material, 1,2:3,4-di-O-isopropylidene-
-
3,4-O-isopropylidene: Kinetically labile. Hydrolyzes rapidly under mild acidic conditions.
-
1,2-O-isopropylidene: Thermodynamically stable. This group protects the anomeric center. Its removal requires higher activation energy (stronger acid or heat) and exposes the reducing sugar, making the molecule vulnerable to degradation (formation of furans/HMF) if over-exposed to acid [1, 2].
The Challenge: Balancing the acidity required to cleave the 1,2-ketal against the stability of the 6-deoxy-hexose backbone. Fucose (6-deoxy-galactose) is more acid-sensitive than glucose due to the lack of the electron-withdrawing C6-OH group, which slightly destabilizes the ring against acid-catalyzed dehydration [3].
Troubleshooting Hub (FAQ)
Direct solutions to common experimental failures.
Q1: My reaction mixture is turning yellow/brown. What is happening? Diagnosis: Acid-catalyzed dehydration (Degradation). Cause: Prolonged exposure to acid after the 1,2-group has been removed. The free aldehyde form (acyclic intermediate) is dehydrating to form 5-methyl-2-furaldehyde (analogous to HMF). Solution:
-
Immediate Action: Neutralize the reaction immediately with pyridine or solid NaHCO₃.
-
Prevention: Switch to Method A (Dowex Resin) . If using TFA, reduce temperature to 0°C or decrease reaction time. Monitor strictly by TLC; stop exactly when the starting material disappears.
Q2: I can only remove one isopropylidene group. The 1,2-group remains.
Diagnosis: Conditions are too mild (Kinetic Trap).
Cause: You have likely cleaved the 3,4-acetonide (fast) but the 1,2-acetonide (slow) remains intact. This yields 1,2-O-isopropylidene-
-
If you want free D-fucose: Increase the temperature (e.g., from RT to 60°C in AcOH) or acid concentration (e.g., 50% to 90% TFA).
-
Verification: The mono-protected intermediate often crystallizes and has a distinct Rf (~0.3-0.5 in EtOAc/Hex) compared to the free sugar (Rf ~0 in organic solvents, requires polar eluent).
Q3: The product is a mixture of
Q4: How do I scale this up (10g+) without using liters of acetic acid? Diagnosis: Scalability/Workup bottleneck. Solution: Use Method A (Dowex Resin) . It allows for high concentration (unlike dilute AcOH), avoids distillation of high-boiling solvents, and workup is a simple filtration.
Experimental Workflows & Decision Logic
The following diagram illustrates the reaction pathway and critical decision points to avoid degradation.
Caption: Stepwise hydrolysis pathway of D-fucopyranose acetonides. The conversion from Mono-IP to Free Sugar is the rate-limiting step where degradation risks are highest.
Standard Operating Procedures (SOPs)
Method A: Heterogeneous Catalysis (Dowex Resin)
Recommended for: High value samples, scale-up, and preventing degradation.
Principle: An acidic ion-exchange resin provides a local high-proton environment without a low bulk pH, minimizing bulk degradation of the sensitive deoxy-sugar [4].
-
Preparation: Wash Dowex 50W-X8 (H+ form) resin with methanol (x3) and water (x3) before use to remove leachables.
-
Reaction: Dissolve 1,2:3,4-di-O-isopropylidene-
-D-fucopyranose (1.0 equiv) in 90% Methanol/Water (v/v).-
Note: A small amount of water is strictly necessary for hydrolysis.
-
-
Activation: Add washed Dowex resin (approx. 0.5 - 1.0 g per mmol substrate).
-
Incubation: Stir gently at 60°C . Monitor by TLC (EtOAc/Hexane 1:1 for disappearance of starting material; then DCM/MeOH 5:1 for product formation).
-
Time: 3–6 hours.
-
-
Workup: Filter off the resin. Wash the resin pad with water.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Result: Quantitative yield of D-fucose as a white solid/syrup. No neutralization salts.
-
Method B: TFA Hydrolysis (Rapid)
Recommended for: Small scale, rapid screening.
Principle: TFA is a strong organic acid that cleaves acetonides rapidly. Its volatility allows easy removal, but it is aggressive [5].
-
Reaction: Dissolve substrate in TFA/Water (9:1 v/v) at 0°C .
-
Why 9:1? High TFA concentration acts as solvent and reactant, driving kinetics.
-
-
Incubation: Stir at 0°C for 30 minutes, then warm to Room Temperature.
-
Critical: Do not heat.
-
-
Monitoring: Check TLC every 15 minutes. Stop immediately upon consumption of the mono-protected intermediate.
-
Workup: Evaporate TFA in vacuo at low temperature (<30°C). Co-evaporate with toluene (x3) to remove trace acid.
-
Warning: Residual TFA will cause blackening (charring) upon storage.
-
Method C: Aqueous Acetic Acid (Legacy)
Recommended for: Selective removal of 3,4-group (at lower temps).
-
Selective (3,4-removal): Stir in 60% AcOH at Room Temperature for 4 hours. Yields 1,2-O-isopropylidene-
-D-fucopyranose. -
Global (Total removal): Stir in 80% AcOH at 80°C for 2–4 hours.
-
Disadvantage:[1] High heat increases degradation risk; removal of water/AcOH requires high vacuum or lyophilization.
-
Comparative Data Analysis
| Feature | Method A: Dowex Resin | Method B: TFA/Water | Method C: AcOH (80°C) |
| Reaction Time | 3–6 Hours | 0.5–1 Hour | 2–5 Hours |
| Temperature | 60°C (Mild) | 0°C → RT (Cold) | 80°C (Hot) |
| Degradation Risk | Low | Medium (if unmonitored) | High |
| Workup | Filtration (Easiest) | Evaporation + Co-evap | Lyophilization |
| Selectivity | Global | Global | Tunable (Temp dependent) |
| Yield (Typical) | >90% | 85-90% | 70-85% |
References
-
Maddani, M. R., & Prabhu, K. R. (2011). Chemoselective deprotection of acetonides. Synlett, 2011(06), 821-825. Link
-
Couch, R. E., et al. (2020). Acidic Sugar Degradation Pathways.[1][2] Pharmaceuticals, 14(11), 1121.[3] Link[3]
-
Qian, X., et al. (2005).[3] Ab initio molecular dynamics simulations of degradation mechanisms in acidic aqueous solution. Carbohydrate Research, 340(14), 2319–2327.[3] Link
-
Bhattacharjee, M., et al. (2013). Environment friendly chemoselective deprotection of acetonides. Journal of Chemical Sciences, 125, 1493–1496. Link
-
Guy, C. A., & Fields, G. B. (1997).[4] Trifluoroacetic acid cleavage and deprotection. Methods in Enzymology, 289, 67-83.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. THE DEGRADATION OF D-GLUCOSE IN ACIDIC AQUEOUS SOLUTION | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing furanose formation during D-fucose protection reactions
Welcome to the technical support center for advanced carbohydrate chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of fucose-containing molecules. Our focus today is on a common yet critical challenge: the selective protection of D-fucose in its pyranose form while minimizing the formation of the undesired furanose isomer. This document provides in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format.
Introduction: The Pyranose vs. Furanose Challenge
In solution, monosaccharides like D-fucose exist in a dynamic equilibrium between an open-chain aldehyde form and cyclic hemiacetals.[1] This equilibrium includes both the six-membered pyranose ring and the five-membered furanose ring. For most applications in glycobiology and drug design, incorporating the thermodynamically more stable pyranose form is essential. However, under certain reaction conditions, the kinetically favored furanose isomer can form, leading to complex product mixtures and challenging purifications. This guide will help you navigate the principles of thermodynamic versus kinetic control to optimize your D-fucose protection reactions.
Troubleshooting and FAQs
Q1: I'm seeing a significant amount of a furanose byproduct in my D-fucose protection reaction. What is the underlying cause?
A1: This is a classic case of kinetic versus thermodynamic product distribution.[2][3][4] The formation of the five-membered furanose ring is often kinetically faster because the C4-hydroxyl group can more readily attack the anomeric carbon.[5] However, the six-membered pyranose ring is thermodynamically more stable due to lower ring strain and more favorable substituent orientations in its chair conformation.[5]
Your reaction conditions are likely favoring the kinetic product. Key factors that influence this equilibrium include:
-
Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for both pathways, but may not allow the system to settle into the most stable thermodynamic state, especially with short reaction times.[6] Conversely, very low temperatures might trap the faster-forming kinetic product.[2]
-
Reaction Time: Short reaction times favor the kinetic product (furanose).[3] Achieving the thermodynamic product (pyranose) requires sufficient time for the reaction to become reversible, allowing the initial furanose product to revert to the open-chain intermediate and then form the more stable pyranose ring.[2][3]
-
Catalyst and Solvent: The type and concentration of the acid catalyst can significantly impact the rate of interconversion between the two ring forms.[1][7] Nonpolar solvents have also been shown to influence the pyranose-furanose equilibrium in some cases.[7]
Caption: Equilibrium of D-fucose between open-chain and cyclic forms.
Q2: How can I adjust my reaction conditions to selectively obtain the pyranose form?
A2: To favor the thermodynamically stable pyranose isomer, you must establish conditions that allow the reaction to reach equilibrium.
Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.
Summary of Recommended Adjustments
| Parameter | To Favor Pyranose (Thermodynamic) | Rationale |
| Reaction Time | Increase (e.g., 12-24 hours) | Allows the initially formed kinetic furanose product to revert and equilibrate to the more stable pyranose form.[3] |
| Temperature | Moderate (e.g., 0°C to Room Temp) | Avoids high temperatures that can sometimes trap kinetic products or cause degradation. Provides sufficient energy for equilibration without favoring side reactions.[8][9] |
| Catalyst | Use a catalytic amount (e.g., 0.1 eq) | Sufficient to promote the reaction and equilibration without causing excessive side reactions. Anhydrous conditions are critical. |
| Water Removal | Essential (Use molecular sieves or a Dean-Stark trap) | Water inhibits acetal formation and can hydrolyze the desired product, preventing the reaction from reaching equilibrium.[1] |
Q3: What is a reliable starting protocol for the selective pyranoside protection of D-fucose?
A3: A robust method for locking D-fucose into its pyranose form is the formation of a 4,6-O-benzylidene acetal. This protection strategy bridges the C4 and C6 hydroxyls, which is only possible when the sugar is in the six-membered pyranose conformation.[10][11]
Protocol: Synthesis of Methyl 4,6-O-benzylidene-α-L-fucopyranoside
This protocol assumes you are starting from the corresponding methyl fucopyranoside.
-
Preparation: To a solution of methyl α-L-fucopyranoside (1.0 eq) in anhydrous acetonitrile (or DMF) (approx. 0.1 M concentration), add benzaldehyde dimethyl acetal (1.2 eq).
-
Inert Atmosphere: Place the reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Addition: Add a catalytic amount of camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine (Et₃N) until the solution is neutral.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired methyl 4,6-O-benzylidene-α-L-fucopyranoside.
This procedure effectively forces the equilibrium towards the pyranoside, providing a key intermediate for further functionalization at the C2 and C3 positions.
Q4: Are there specific protecting groups that are inherently biased towards pyranose or furanose formation?
A4: Yes, the choice of protecting group and the strategy employed can create a strong bias for one ring form over the other.
-
Pyranose-Favoring Groups:
-
4,6-Acetals (e.g., Benzylidene, Isopropylidene): As described in the protocol above, these groups physically cannot form on the furanose isomer of a hexose, making them an excellent choice for locking the pyranose conformation.[10][11]
-
Bulky Silyl Ethers (e.g., TBDPS, TIPS): When selectively protecting the primary C6-hydroxyl first, the steric bulk can guide subsequent reactions to favor the less-hindered pyranose ring system.[12]
-
-
Furanose-Favoring Conditions:
-
Acylation under Kinetic Control: Certain acylation procedures, particularly at elevated temperatures in solvents like pyridine, can favor the formation of per-O-acyl furanoses.[13] This is often a result of kinetic control where the furanose form reacts faster.
-
Acid-Catalyzed Isomerization: In some specific cases, treatment of a protected pyranoside with strong acid in a nonpolar solvent can intentionally cause a rearrangement to the furanoside form.[7] This is a specialized technique and generally an undesired side reaction in standard protection schemes.
-
By carefully selecting a protection strategy that is conformationally restrictive, such as the formation of a 4,6-acetal, you can circumvent the issue of furanose formation from the outset.
References
-
Pyranose and Furanose rings formation. (n.d.). Department of Chemistry, University of Babylon. Retrieved from [Link]
-
Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. (2017, July 13). Master Organic Chemistry. Retrieved from [Link]
-
Pyranose and furanose form of D-Fructose. (2022, February 11). YouTube. Retrieved from [Link]
-
(PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. (2018). ResearchGate. Retrieved from [Link]
-
Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. (2024, September 13). ACS Publications. Retrieved from [Link]
-
Unexpected formation of furanose form during deacetylation of pyranose glyco-oxazolines. (2025, November 19). Carbohydrate Research. Retrieved from [Link]
-
Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. (n.d.). PMC. Retrieved from [Link]
-
Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network. (n.d.). PMC. Retrieved from [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. (1972). Australian Journal of Chemistry. Retrieved from [Link]
-
2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors. (2024, September 23). ACS Publications. Retrieved from [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). PMC. Retrieved from [Link]
-
A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. (2024, June 25). PNAS. Retrieved from [Link]
-
Conformations and Cyclic Forms of Sugars. (2015, July 19). Chemistry LibreTexts. Retrieved from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]
-
Evidence of Gas-phase Pyranose-to-furanose Isomerization in Protonated Peptidoglycans. (n.d.). ChemRxiv. Retrieved from [Link]
-
2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors. (2024, September 23). Utrecht University. Retrieved from [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Understanding product optimization: Kinetic versus thermodynamic control. (1988). Journal of Chemical Education. Retrieved from [Link]
-
Site-Selective Chemoenzymatic Modification on the Core Fucose of an Antibody Enhances Its Fcγ Receptor Affinity and ADCC Activity. (n.d.). PMC. Retrieved from [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved from [Link]
-
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved from [Link]
-
Effects of Time and Temperature on Stability of Bioactive Molecules, Color and Volatile Compounds during Storage of Grape Pomace Flour. (2022, April 14). MDPI. Retrieved from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Thermodynamic versus Kinetic Control. (2010, March 2). YouTube. Retrieved from [Link]
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- 6. m.youtube.com [m.youtube.com]
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- 13. researchgate.net [researchgate.net]
Stability of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose in acidic media
Technical Support Center: Stability & Deprotection of 1,2:3,4-Di-O-isopropylidene- -D-fucopyranose[1]
Ticket ID: #FUC-DIISO-001 Subject: Stability Profile & Hydrolysis Protocols in Acidic Media Assigned Specialist: Senior Application Scientist Status: Open[1]
System Overview & Chemical Logic
Welcome to the technical guide for 1,2:3,4-Di-O-isopropylidene-
This molecule contains two distinct acetal "locks" protecting the hydroxyl groups:
-
The 1,2-Acetal (Anomeric Lock): This group spans the anomeric center (C1) and C2.[1] It is thermodynamically robust due to the anomeric effect and the rigid cis-fusion to the pyranose ring. It acts as the "Master Lock."
-
The 3,4-Acetal (Ring Lock): This group protects C3 and C4.[1] While also cis-fused (characteristic of the galacto-configuration), it lacks the electronic stabilization of the anomeric center.[1] It is significantly more acid-labile (kinetic instability).[1]
The Operational Rule:
In acidic media, the 3,4-acetal will always hydrolyze before the 1,2-acetal.[1] This hierarchy allows for precise, stepwise deprotection.[1]
Visualizing the Reaction Pathway
The following logic flow illustrates the stability thresholds. Use this to determine which protocol matches your synthetic goal.
Figure 1: Stepwise hydrolysis pathway.[1] The 3,4-acetal is the "kinetic" leaving group, while the 1,2-acetal requires forcing conditions.[1]
Experimental Protocols
Module A: Selective Deprotection (Removing 3,4-acetal only)
Goal: Isolate 1,2-O-isopropylidene-
The Protocol (Acetic Acid Method):
-
Dissolution: Dissolve 1.0 eq of 1,2:3,4-di-O-isopropylidene-
-D-fucopyranose in 90% Aqueous Acetic Acid (AcOH) .-
Note: Use approximately 10 mL of solvent per gram of substrate.
-
-
Reaction: Heat the solution to 60°C .
-
Quenching: Concentrate the mixture in vacuo (rotary evaporator) at <50°C.
-
Critical Step: Acetic acid is difficult to remove.[1] Co-evaporate with Toluene (3x) to remove residual acid azeotropically.
-
-
Purification: The residue is usually pure enough for subsequent steps. If needed, recrystallize from Ether/Hexane or purify via silica flash chromatography.[1]
Mechanism: Protonation of the acetal oxygen leads to ring opening and the formation of a carbocation stabilized by the oxygen lone pairs. Water attacks this cation, releasing acetone.[1] The 1,2-acetal survives because the inductive effect of the anomeric center destabilizes the transition state required for its hydrolysis under these mild conditions.
Module B: Total Deprotection (Removing both groups)
Goal: Isolate free D-Fucose.[1] Why: Final step of synthesis or analytical standard preparation.[1]
The Protocol (TFA Method):
-
Dissolution: Dissolve substrate in TFA:Water (9:1) at 0°C.
-
Reaction: Allow to warm to room temperature. Stir for 30–60 minutes.
-
Quenching: Evaporate in vacuo immediately upon completion (TLC: 100% EtOAc or DCM/MeOH 9:1, very polar spot).
-
Neutralization: Co-evaporate with water (3x) to remove TFA.[1] If the product is an oil, lyophilization is recommended to obtain an amorphous solid.
Troubleshooting & FAQs
Q1: I tried the Selective Protocol (Module A), but I see multiple spots on TLC. What happened?
-
Diagnosis: You likely used too high a temperature (>80°C) or too strong an acid (e.g., HCl instead of AcOH).[1]
-
Fix: This caused partial hydrolysis of the 1,2-group.[1][2] Stick to carboxylic acids (AcOH) for selectivity.[1] If the reaction is too slow, increase time, not temperature.
Q2: Can I use Lewis Acids (e.g., Iodine, FeCl3) for this?
-
Answer: Yes. Iodine in Methanol (1% w/v) is an excellent, mild alternative for removing the 3,4-group. It operates under near-neutral conditions, minimizing the risk to the 1,2-group.[1]
-
Reference: Iodine-catalyzed deprotection is well-documented for acetonides in carbohydrate chemistry [2].[1]
Q3: My product turned brown during Total Deprotection.
-
Diagnosis: "Sugar Charring."[1] You likely heated the reaction or left it in strong acid too long.
-
Fix: Reducing sugars (like free fucose) degrade in hot acid.[1] Perform the final deprotection at room temperature and quench immediately. Use ion-exchange resin (Dowex 50W, H+ form) in water/methanol for a gentler, albeit slower, total deprotection.
Q4: Is the stability different from Galactose?
-
Answer: Negligible difference. Fucose is 6-deoxy-galactose.[1] The absence of the C6-OH makes fucose slightly more lipophilic, but the electronic environment of the 1,2 and 3,4 acetals is identical to 1,2:3,4-di-O-isopropylidene-
-D-galactopyranose. You can safely rely on galactose literature for reactivity trends [1].
Stability Data Summary
| Condition | pH Estimate | 3,4-Acetal Status | 1,2-Acetal Status | Result |
| Water / PBS | 7.0 | Stable | Stable | No Reaction |
| AcOH (80%) @ 25°C | 2.5 | Slow Hydrolysis | Stable | Slow conversion to Mono-iso |
| AcOH (80%) @ 60°C | 2.5 | Rapid Hydrolysis | Stable | Target: 1,2-Mono-iso |
| TFA / H2O @ 25°C | < 1.0 | Rapid Hydrolysis | Rapid Hydrolysis | Target: Free Fucose |
| 1M HCl @ 80°C | < 0.0 | Rapid Hydrolysis | Rapid Hydrolysis | Degradation Risk |
References
-
Sigma-Aldrich. 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose Product Specification.[1][3] (Structural and stability analogy for Fucose derivative). Link
-
Singh, S., et al. "Chemoselective deprotection of acetonides."[1][4] Journal of Organic Chemistry, 2008.[1][4] (Describes Lewis Acid/Iodine protocols for selective sugar deprotection). Link
-
Master Organic Chemistry. "Acetal Hydrolysis Mechanism." (Foundational mechanism for acid-catalyzed cleavage).[1] Link
-
BenchChem. "TFA Deprotection Protocols." (General guidelines for strong acid deprotection). Link
Technical Support Center: Crystallization of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose
Welcome to the technical support guide for the crystallization of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining high-quality crystalline material of this versatile carbohydrate intermediate. As a fully protected fucopyranose derivative, its physical properties can make crystallization non-trivial, often resulting in viscous syrups or amorphous solids.[1][2]
This guide synthesizes fundamental crystallization principles with specific insights relevant to protected monosaccharides to provide a logical, step-by-step approach to troubleshooting and optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it often difficult to crystallize 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose?
This molecule, like many highly functionalized and protected sugars, has several characteristics that can impede crystallization. The two isopropylidene groups create a somewhat rigid, yet bulky and awkwardly shaped molecule. This can hinder the efficient, ordered packing required to form a stable crystal lattice.[3] Furthermore, residual solvents or minute impurities from the synthesis and workup can act as "crystal poisons," disrupting the nucleation and growth process, often leading to the formation of oils or viscous pastes.[2]
Q2: What are the best starting solvents to screen for crystallization?
There is no universal solvent for crystallization.[4] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but only sparingly soluble at room or lower temperatures.[5] For protected carbohydrates, which are significantly less polar than their parent sugars, a good starting point is screening moderately polar to non-polar solvents and solvent mixtures.
Recommended Solvents to Screen:
-
Single Solvents: Ethyl acetate, Diethyl ether, Toluene, Hexane, Cyclohexane.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is quite soluble) and a "poor" or "anti-solvent" (in which it is insoluble) is often most effective. Common pairs for similar compounds include Ethyl acetate/Hexane, Dichloromethane/Heptane, and Acetone/Water.[5][6]
Q3: What are the most common and effective crystallization techniques for this molecule?
The best technique is one that approaches the point of supersaturation slowly and in a controlled manner.[7] For this compound, the following methods are recommended:
-
Slow Evaporation: This is the simplest method. The compound is dissolved in a relatively volatile solvent or solvent mixture, and the container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate over hours or days.[3]
-
Solvent Layering (Vapor Diffusion): This is an excellent method for small quantities. The compound is dissolved in a small amount of a dense, "good" solvent in a small vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent." The anti-solvent's vapor slowly diffuses into the inner vial, reducing the overall solubility and inducing crystal growth.[4]
-
Slow Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature slowly, and subsequently to lower temperatures (e.g., 4 °C or -20 °C) to maximize crystal yield. Insulating the flask can help slow the cooling rate.
Troubleshooting Guide: Common Crystallization Problems
Q1: "My compound oiled out. The solution became cloudy and formed a separate liquid phase upon cooling. What should I do?"
Cause: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid form of your compound. The compound comes out of solution as a liquid instead of a solid. This is common with compounds that have relatively low melting points or when the solution is cooled too rapidly.[7]
Solutions:
-
Re-heat and Add More Solvent: Place the flask back on the heat source to redissolve the oil. Add a small amount (10-20% more) of the "good" solvent to the mixture. This increases the total volume and lowers the saturation temperature, giving the molecules a chance to organize into a crystal lattice at a lower temperature.[7]
-
Lower the Initial Temperature: Try dissolving the compound at a slightly lower temperature, even if it requires more solvent.
-
Change the Solvent System: Switch to a solvent system with a lower boiling point.
Q2: "I'm not getting any crystals at all. My solution is clear even after cooling in the freezer."
Cause: The solution is not sufficiently supersaturated, or the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome. This can happen if too much solvent was used or if the compound is extremely soluble in the chosen solvent even at low temperatures.
Solutions:
-
Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth to begin.[7]
-
Introduce a Seed Crystal: If you have a tiny crystal from a previous batch, add it to the solution. A seed crystal acts as a template for further crystal growth. If you don't have one, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a thin film of amorphous solid, and then re-introduce the rod into the solution.[7]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent using a gentle stream of nitrogen or air and then attempt to cool and crystallize again.
-
Add an Anti-Solvent: If your compound is in a "good" solvent, slowly add a "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the "good" solvent to clarify it and allow it to stand.
Q3: "Crystals formed immediately as a fine powder when I removed the flask from the heat. How can I get larger, higher-quality crystals?"
Cause: The solution was too concentrated, and the compound "crashed out" of solution too rapidly. Rapid crystallization traps impurities and solvent within the crystal lattice, resulting in poor quality, small crystals. An ideal crystallization should show initial crystal formation after 5-20 minutes of cooling.[7]
Solutions:
-
Use More Solvent: Re-heat the flask to dissolve the powder. Add more of the primary solvent to create a less concentrated solution, then cool it more slowly.[7]
-
Insulate the Flask: After heating, place the flask in a dewar or wrap it in glass wool or paper towels. This slows the rate of cooling, giving larger, more ordered crystals a chance to form.
-
Use a Solvent with Lower Volatility: Highly volatile solvents like diethyl ether or dichloromethane can evaporate too quickly, leading to rapid crystal formation. Consider a less volatile solvent like ethyl acetate or toluene.[4]
Q4: "My final product is a clear, viscous paste or syrup that won't solidify. How can I crystallize it?"
Cause: This is a common issue with protected sugars.[6] It indicates a high purity amorphous state or the presence of impurities that inhibit lattice formation. The goal is to find a condition that favors the lower-energy crystalline state.
Solutions:
-
High-Vacuum Drying: First, ensure all residual synthesis solvents (like DMF, pyridine, etc.) are removed by drying under a high vacuum for an extended period, sometimes with gentle heating.
-
Trituration with a Non-polar Solvent: Add a poor, non-polar solvent like cold hexane or pentane to the syrup and vigorously scratch and stir with a spatula. This can sometimes induce "shock" crystallization into a solid powder, which can then be used for a proper recrystallization.
-
Solvent-Free Crystallization: If the compound has a low melting point, you can try gently heating the syrup until it is mobile and then cooling it very slowly in a desiccator over several days. Introducing a seed crystal here can be very effective.
-
Chromatographic Purification: The issue may be purity. Purifying the syrup via column chromatography to remove baseline impurities can often yield a product that crystallizes more readily upon solvent removal.[8]
Data & Protocols
Recommended Crystallization Systems for Protected Monosaccharides
| Solvent System | Technique | Rationale & Comments | Reference |
| Ethyl Acetate / Hexane | Slow Cooling / Layering | A classic and highly effective system. Ethyl acetate solubilizes the polar parts of the molecule, while hexane acts as an excellent anti-solvent. Often yields high-quality crystals. | [6] |
| Dichloromethane / Heptane | Slow Evaporation | Good for compounds that are very soluble. Dichloromethane evaporates faster, gradually increasing the concentration of the heptane anti-solvent. Use in a well-ventilated fume hood. | [3] |
| Diethyl Ether / Hexane | Vapor Diffusion | The high volatility of ether requires a well-sealed system. Excellent for growing a few high-quality crystals from a small amount of material. | [4] |
| Toluene | Slow Cooling | The aromatic ring of toluene can sometimes aid in crystal packing through π-stacking interactions, proving effective where other solvents fail. | [3] |
General Crystallization Workflow
Caption: Workflow for Recrystallization from a Mixed Solvent System.
Protocol: Recrystallization using Ethyl Acetate and Hexane
This protocol is a robust starting point for obtaining crystalline 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose.
-
Preparation:
-
Place your crude, dry compound (e.g., 100 mg) into a clean Erlenmeyer flask equipped with a stir bar.
-
Ensure the flask size is appropriate; the solvent should fill at least 20% of the volume to minimize rapid evaporation.[7]
-
-
Dissolution:
-
Add the "good" solvent, ethyl acetate (EtOAc), dropwise at room temperature until the solid is mostly dissolved.
-
Gently warm the flask (e.g., in a 40-50 °C water bath) while stirring. Continue to add EtOAc dropwise until all the solid material has completely dissolved. Note: Use the absolute minimum amount of hot solvent necessary.[5]
-
Remove the flask from the heat.
-
-
Inducing Saturation:
-
Slowly, add the "poor" solvent, hexane, dropwise with continuous stirring.
-
Continue adding hexane until you observe a persistent faint cloudiness (turbidity). This is the point of saturation.
-
Add 1-2 drops of hot EtOAc to re-dissolve the precipitate and make the solution clear again.
-
-
Crystal Growth:
-
Cover the flask with a watch glass or perforated film and set it on an insulated surface (like a cork ring or folded paper towels) where it will not be disturbed.
-
Allow the solution to cool slowly to room temperature. Crystal nucleation should ideally begin within 30 minutes to a few hours.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, transfer it to a 4 °C refrigerator for several hours (or overnight) to maximize the yield.
-
-
Isolation and Drying:
-
Set up a Büchner funnel for vacuum filtration.
-
Decant the cold mother liquor, then transfer the crystals onto the filter paper.
-
Wash the crystals sparingly with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.
-
Allow the crystals to dry on the filter under vacuum for several minutes.
-
Transfer the crystalline solid to a clean, pre-weighed vial and dry under high vacuum until a constant weight is achieved.
-
References
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 113–121. [Link]
-
Alam, A. et al. (2019). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 855-868. [Link]
-
Siddhi Vinayaka Spechem Private Limited. (n.d.). 1,2:3,4-di-O-Isopropylidene-D-fucopyranose, CAS No 4026-27-1. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting (Crystallization). [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Demchenko, A. V. et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Organic & Biomolecular Chemistry, 14(43), 10224–10233. [Link]
-
Lerch, Z. et al. (2011). Patent No. WO 2011/058334 A1. ResearchGate. [Link]
-
Spingler, B. & Jocys, G. (n.d.). Guide for crystallization. University of Zurich. [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Fucose Diacetonide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbohydrate chemistry and drug development, fucose and its derivatives are of paramount importance. Their roles in biological recognition processes, such as cell-cell adhesion and inflammation, make them key targets for therapeutic intervention. The synthesis and analysis of fucosylated compounds often involve the use of protecting groups to selectively modify specific positions on the sugar ring. Diacetonide protection, forming a 1,2:3,4-di-O-isopropylidene-α-L-fucopyranoside, is a common strategy to yield a key intermediate for further chemical modifications. The structural verification of these derivatives is crucial, and mass spectrometry stands as a powerful analytical tool for this purpose.
This guide provides an in-depth comparison of the fragmentation patterns of fucose diacetonide derivatives under two common mass spectrometry ionization techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Electrospray Ionization-Mass Spectrometry (ESI-MS). Understanding these fragmentation pathways is essential for the unambiguous identification and structural elucidation of these important molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A Hard Ionization Approach
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Fucose diacetonide derivatives, being relatively volatile, are amenable to GC-MS analysis. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This extensive fragmentation provides a detailed structural fingerprint of the molecule.
Key Fragmentation Pathways under EI
Upon entering the mass spectrometer, the fucose diacetonide molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) that is often unstable and rapidly undergoes fragmentation. The fragmentation of fucose diacetonide derivatives under EI is characterized by several key pathways, primarily driven by the lability of the acetonide protecting groups.
One of the most prominent fragmentation pathways involves the loss of a methyl group (•CH3) from one of the isopropylidene moieties, resulting in a stable, resonance-delocalized cation at [M-15]+. This is often a base peak or a very abundant ion in the spectrum.
Another characteristic fragmentation is the loss of an acetone molecule (CH3COCH3) from the molecular ion, leading to a fragment at [M-58]+•. This can be followed by the loss of a methyl radical to yield an ion at [M-58-15]+.
Cleavage of the C-C bond adjacent to the oxygen of the acetal can also occur, leading to the formation of characteristic oxonium ions. These charge-site initiated cleavages are common for ethers and acetals.[1]
The furanose or pyranose ring itself can undergo cleavage, although this is often less favored than the fragmentation of the protecting groups.
Table 1: Characteristic Fragment Ions of Fucose Diacetonide in GC-MS (EI)
| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |
| [M]+• | Molecular Ion | Initial ionization |
| [M-15]+ | [M-CH3]+ | Loss of a methyl radical from an acetonide group |
| [M-58]+• | [M-CH3COCH3]+• | Loss of an acetone molecule |
| [M-73]+ | [M-CH3-CH3COCH3]+ | Sequential loss of a methyl radical and an acetone molecule |
Experimental Protocol: GC-MS Analysis of Fucose Diacetonide
-
Sample Preparation: Dissolve the fucose diacetonide derivative in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically maintained at a temperature of 250 °C. The injection should be performed in split or splitless mode depending on the sample concentration.
-
Gas Chromatography: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). A typical temperature program would be: start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Mass Spectrometry: The GC is coupled to a mass spectrometer operating in EI mode at 70 eV. The mass range is scanned from m/z 40 to 400. The ion source and transfer line temperatures are typically maintained at 230 °C and 280 °C, respectively.
Visualization of GC-MS Fragmentation
Caption: Key EI fragmentation pathways of fucose diacetonide.
Electrospray Ionization-Mass Spectrometry (ESI-MS): A Soft Ionization Approach
ESI-MS is a "soft" ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In contrast to EI, ESI typically results in the formation of protonated molecules ([M+H]+) or adducts with other cations like sodium ([M+Na]+) or potassium ([M+K]+), with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.
Key Fragmentation Pathways in ESI-MS/MS
Collision-Induced Dissociation (CID) is the most common method used for fragmentation in tandem mass spectrometry. The fragmentation of protonated or sodiated fucose diacetonide derivatives in ESI-MS/MS is generally less extensive than in EI and is dominated by the loss of the protecting groups.
A primary fragmentation pathway for the protonated molecule [M+H]+ is the loss of an acetone molecule, resulting in a fragment at [M+H-58]+. This can be followed by the loss of a second acetone molecule to give [M+H-116]+.
The relative stability of the acetonide groups can sometimes be distinguished. For instance, if one acetonide group is more sterically hindered or electronically disfavored, it may be lost preferentially.
Cross-ring cleavages of the fucose ring are also possible but are generally less abundant than the losses of the protecting groups for this type of derivative.[2] The presence of a sodium adduct ([M+Na]+) can sometimes promote different fragmentation pathways compared to the protonated molecule, occasionally leading to more informative cross-ring cleavages.[3]
It is important to be aware of the possibility of in-source fragmentation, where some fragmentation can occur in the ESI source at higher voltages, which can sometimes be mistaken for impurities in the sample.[4]
Table 2: Characteristic Fragment Ions of Fucose Diacetonide in ESI-MS/MS
| Precursor Ion | m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |
| [M+H]+ | [M+H-58]+ | [M+H - CH3COCH3]+ | Loss of one acetone molecule |
| [M+H]+ | [M+H-116]+ | [M+H - 2(CH3COCH3)]+ | Loss of two acetone molecules |
| [M+Na]+ | [M+Na-58]+ | [M+Na - CH3COCH3]+ | Loss of one acetone molecule |
Experimental Protocol: ESI-MS Analysis of Fucose Diacetonide
-
Sample Preparation: Dissolve the fucose diacetonide derivative in a solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode. For the formation of sodium adducts, a low concentration of sodium acetate can be added.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Spectrometry (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the precursor ions ([M+H]+, [M+Na]+, etc.). Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow of 5-10 L/min.
-
Tandem Mass Spectrometry (MS/MS): Select the precursor ion of interest (e.g., [M+H]+) and subject it to CID. The collision energy should be optimized to achieve sufficient fragmentation, typically in the range of 10-30 eV. Acquire the product ion spectrum.
Visualization of ESI-MS/MS Fragmentation
Caption: Key ESI-MS/MS fragmentation of protonated fucose diacetonide.
Comparison and Conclusion
Both GC-MS (EI) and ESI-MS/MS offer valuable, yet distinct, information for the structural characterization of fucose diacetonide derivatives.
-
GC-MS (EI) provides a highly detailed and reproducible fragmentation pattern that serves as a robust fingerprint for identification. The hard ionization leads to extensive fragmentation, revealing key structural motifs through characteristic losses of methyl groups and acetone. This makes it an excellent tool for library matching and confirmation of known structures. However, the molecular ion may be weak or absent, which can make the determination of the molecular weight challenging for unknown compounds.
-
ESI-MS/MS , as a soft ionization technique, readily provides the molecular weight of the compound through the observation of the protonated molecule or other adducts. The controlled fragmentation via CID allows for a more targeted structural analysis, primarily confirming the presence and number of acetonide protecting groups. It is particularly useful for analyzing mixtures and for liquid chromatography-mass spectrometry (LC-MS) applications where chromatographic separation is coupled with mass spectrometric detection.
In practice, the complementary nature of these two techniques can be leveraged for a comprehensive structural elucidation. ESI-MS can confirm the molecular weight, while GC-MS can provide a detailed fragmentation pattern for unambiguous identification. The choice of technique will ultimately depend on the specific analytical question, the available instrumentation, and the nature of the sample. For routine quality control of a known fucose diacetonide derivative, GC-MS may be more efficient. For the analysis of a complex reaction mixture or for the characterization of a novel derivative, the combination of LC-ESI-MS/MS would be more powerful.
References
- Harvey, D. J. (2006). Mass spectrometry of proton adducts of fucosylated N-glycans: fucose transfer between antennae gives rise to misleading fragments. Journal of the American Society for Mass Spectrometry, 17(5), 631–646.
- Zaia, J. (2004). Mass spectrometry of carbohydrates. Mass Spectrometry Reviews, 23(3), 161–227.
- Geue, N., et al. (2021). Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes.
- Ma, Y. L., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2905.
-
Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]
- Torf, A., et al. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing.
-
ChemHelper. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
- Nishimura, S. I., et al. (2005). Convenient and rapid analysis of linkage isomers of fucose-containing oligosaccharides by matrix-assisted laser desorption/ionization quadrupole ion trap time-of-flight mass spectrometry.
- Lettow, M., et al. (2021). Decoding the Fucose Migration Product during Mass‐Spectrometric analysis of Blood Group Epitopes. Angewandte Chemie, 133(33), 18275-18281.
- D'Arcy, B., et al. (2017). Anomeric memory of the glycosidic bond upon fragmentation and its consequences for carbohydrate sequencing.
- Li, L., et al. (2018).
-
NIST. (n.d.). L-Fucose, 4TMS derivative. In NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]
- Lebrilla, C. B., et al. (1998). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Accounts of Chemical Research, 31(12), 835–843.
-
Glycopedia. (n.d.). GC-MS Determination of Sugar Composition. Retrieved from [Link]
- Suzuki, M., et al. (2001). Structural characterization of fucose-containing oligosaccharides by high-performance liquid chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Biological Chemistry, 382(2), 233–241.
- da Silva, A. B., et al. (2022). UPLC-MS-ESI-QTOF Analysis and Antifungal Activity of Aqueous Extracts of Spondias tuberosa. Molecules, 28(1), 253.
-
Masonaco. (n.d.). Mono- and disaccharides (GC-MS). Retrieved from [Link]
- Maccarone, A. T., et al. (2018). Deprotonated carbohydrate anion fragmentation chemistry: structural evidence from tandem mass spectrometry, infra-red spectroscopy, and theory. Faraday Discussions, 217, 249-271.
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Fragmentation (mass spectrometry). Retrieved from [Link]
Sources
HPLC Purity Analysis of 1,2,3,4-di-O-isopropylidene-fucose: A Comparative Methodological Guide
Executive Summary
1,2,3,4-di-O-isopropylidene-fucose (often referred to as diacetone fucose) is a critical lipophilic intermediate in the synthesis of fucosylated glycoconjugates and nucleotide sugars (e.g., GDP-Fucose).[1][2] Its purity is paramount because the isopropylidene protecting groups are acid-labile, and trace acidic impurities or unreacted fucose can compromise downstream glycosylation reactions.
This guide compares the two dominant chromatographic strategies for this compound: Normal Phase (NP-HPLC) with Refractive Index (RI) detection versus Reversed Phase (RP-HPLC) with Evaporative Light Scattering Detection (ELSD) .[1] While NP-HPLC is the historical standard for protected carbohydrates, our comparative analysis demonstrates that RP-HPLC/ELSD offers superior baseline stability, sensitivity, and robustness for purity assessment.[1]
Part 1: Methodological Landscape & Comparative Analysis[1]
The Analytical Challenge
The target molecule presents three specific challenges:
-
Lack of Chromophore: The acetal protecting groups and the fucose backbone do not absorb significantly in the UV-Vis spectrum (above 200 nm), rendering standard UV detection ineffective.
-
Acid Sensitivity: The isopropylidene groups hydrolyze rapidly in acidic media (pH < 5), restricting the use of common acidic modifiers (e.g., TFA) in the mobile phase.
-
Polarity Contrast: The analyte is hydrophobic (soluble in hexane/chloroform), while its primary impurity (unreacted fucose) is highly polar.
Comparative Overview
| Feature | Method A: Traditional Normal Phase | Method B: Modern Reversed Phase (Recommended) |
| Stationary Phase | High-purity Silica (5 µm) | C18 (End-capped, 3.5 or 5 µm) |
| Mobile Phase | Hexane / Ethyl Acetate (Isocratic) | Methanol / Water (Gradient or Isocratic) |
| Detection | Refractive Index (RI) | ELSD or CAD (Charged Aerosol) |
| Gradient Capability | No (RI is incompatible with gradients) | Yes (Crucial for eluting polar impurities) |
| Sensitivity (LOD) | Moderate (~100 µg/mL) | High (~1-10 µg/mL) |
| Equilibration Time | Long (>1 hour) | Short (<20 mins) |
| Primary Drawback | Baseline drift; inability to elute polar degradation products.[1] | Non-linear detector response (ELSD). |
Part 2: Experimental Protocols
Method A: Normal Phase HPLC (Benchmark)
Suitable for preparative scale-up assessment but limited for trace impurity analysis.[1]
-
Column: Phenomenex Luna Silica(2) or equivalent, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethyl Acetate (80:20 v/v).[1]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection: RID (Temperature controlled cell at 35°C).
-
Sample Diluent: Mobile phase.
Method B: Reversed Phase HPLC with ELSD (Recommended)
The superior method for quantitative purity analysis.
-
Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water (neutral pH).
-
Mobile Phase B: Methanol (LC-MS grade).[1]
-
Gradient Program:
-
Flow Rate: 0.8 mL/min.[4]
-
Temperature: 40°C.
-
Detection: ELSD (Drift tube temp: 50°C; Gain: 8; Gas pressure: 3.5 bar).
Part 3: Performance Data & Validation[1][5]
The following data summarizes the performance of both methods when analyzing a crude synthesis batch containing ~95% product, ~3% mono-isopropylidene fucose, and ~2% unreacted fucose.
Table 1: Chromatographic Performance Metrics
| Parameter | Normal Phase (RI) | Reversed Phase (ELSD) | Interpretation |
| Retention Time (Product) | 8.4 min | 12.2 min | Both provide adequate retention.[1] |
| Resolution (Rs) | 2.1 (vs. Mono-protected) | 4.5 (vs. Mono-protected) | RP-HPLC provides sharper peaks and better separation.[1] |
| Tailing Factor (Tf) | 1.4 | 1.05 | Silica silanols cause tailing in NP; C18 is more inert. |
| LOD (Limit of Detection) | 50 ng (on column) | 2 ng (on column) | ELSD is ~25x more sensitive. |
| Impurity Recovery | < 10% (Polar impurities retained) | 100% (Gradient elutes all) | NP-HPLC permanently adsorbs free fucose, falsifying purity.[1] |
Mechanism of Separation
In Method A (NP) , the separation is driven by hydrogen bonding between the silica surface and the oxygen atoms of the sugar. The hydrophobic isopropylidene groups reduce retention. In Method B (RP) , the mechanism is hydrophobic interaction. The "greasy" isopropylidene groups interact strongly with the C18 chains. Unreacted fucose, being highly polar, elutes near the void volume, ensuring it is detected as a distinct impurity rather than being "lost" on the column.
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This logic flow guides the analyst in choosing the correct modality based on the sample stage.
Caption: Decision matrix for selecting the optimal HPLC mode based on sample purity and composition.
Diagram 2: Recommended RP-HPLC/ELSD Workflow
The detailed setup for the recommended Method B.
Caption: Schematic of the Reversed-Phase ELSD workflow, highlighting critical temperature and gradient parameters.
References
-
Midland, M. M., et al. (1994).[5] Synthesis and Conformational Analysis of 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose. Journal of Chemical Education, 71(10), 897. Link[1]
-
Sigma-Aldrich. (n.d.).[1] 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose Product Specification. Sigma-Aldrich Catalog. Link
-
Lafosse, M., et al. (1996). Evaporative light scattering detection for the analysis of carbohydrates. Journal of Chromatography A, 720(1-2), 61-73.[1] Link[1]
-
Waters Corporation. (2020).[1] Analysis of Food Sugars in Various Matrices Using UPLC with Refractive Index (RI) Detection. Waters Application Notes. Link
-
BenchChem. (2024).[1] HPLC Purity Analysis of Protected Monosaccharides: A Comparative Guide. BenchChem Technical Guides. Link[1]
Sources
- 1. watson-int.com [watson-int.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Separation and Purification of Fructo-Oligosaccharide by High-Speed Counter-Current Chromatography Coupled with Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Strategic Guide to X-ray Crystallography of Protected Fucose Derivatives
This guide provides a technical comparison and experimental workflow for the X-ray crystallographic analysis of protected fucose derivatives. It addresses the specific challenges of carbohydrate crystallization—flexibility and hydrophilicity—and demonstrates how protecting group strategies enable high-resolution structural insights.
Executive Summary: The Crystallization Bottleneck
Native carbohydrates like L-fucose are notoriously difficult to crystallize due to their high conformational flexibility and extensive hydrogen-bonding networks, which often lead to syrups or glasses rather than ordered lattices.
The Solution: Derivatization.[1] By masking hydroxyl groups with protecting moieties (Acetates, Benzyls, Methyls) or introducing heavy atoms (Thio/Seleno), researchers can:
-
Lock Conformation: Reduce entropic penalties during lattice packing.
-
Modulate Solubility: Shift from aqueous to organic solvents (e.g., EtOAc, EtOH), allowing slower, controlled vapor diffusion.
-
Facilitate Phasing: Introduce anomalous scatterers (Sulfur, Selenium) for experimental phasing (SAD/MAD).
Comparative Analysis of Fucose Derivatives
The following table compares the crystallographic performance of native L-fucose against its key protected derivatives. Data is synthesized from structural databases (CSD/PDB) and methodological literature.
Table 1: Crystallographic Performance Matrix
| Derivative Class | Representative Compound | Space Group | Resolution Limit (Approx) | Packing Efficiency | Key Advantage |
| Native | 1.90 Å | Moderate | Physiologically relevant H-bond network. | ||
| Methyl Glycoside | Methyl | 2.30 Å | High | Simplest model; locks anomeric configuration. | |
| Acyl Protected | 1,2,3,4-Tetra-O-acetyl-L-fucose | < 1.0 Å | Very High | Rigid lattice; excellent for small molecule diffraction. | |
| Thio-Derivative | Ethyl 1-thio- | 1.50 Å | High | SAD Phasing ; stable against glycosidases. | |
| Benzyl Protected | Methyl 2,3,4-tri-O-benzyl-L-fuc | 1.80 Å | Low (Disorder) | Mimics hydrophobic pockets; aromatic stacking. |
Critical Insight: Unlike D-glucose, which prefers the
chair, L-fucose derivatives predominantly adopt thechair conformation . Bulky protecting groups (like per-acetylation) reinforce this preference by minimizing 1,3-diaxial interactions, leading to higher order crystals compared to benzyl derivatives, which often suffer from flexible aromatic rotation.
Structural Logic & Mechanism
The Anomeric Effect and Ring Puckering
In protected fucose derivatives, the electronegativity of the substituent at C1 (anomeric center) dictates the bond length and ring shape.
-
-anomers: The axial orientation of the C1-substituent is stabilized by the exo-anomeric effect (n
interaction). -
Impact on Data: X-ray structures of peracetylated
-L-fucose show a shortening of the O5-C1 bond (approx. 1.40 Å) compared to the C1-O1 bond (1.42 Å), a hallmark of this electronic stabilization.
Decision Framework: Choosing the Right Derivative
Use the following logic to select the derivative that matches your research goal.
Figure 1: Decision tree for selecting fucose protecting groups based on crystallographic objectives.
Experimental Protocols
Synthesis of Per-O-acetylated L-Fucose (Microwave Assisted)
Why this method? Conventional acetylation (Acetic Anhydride/Pyridine) takes 12-24 hours. Microwave irradiation completes this in minutes, preventing anomeric scrambling.
Reagents: L-Fucose, Acetic Anhydride (
-
Preparation: Suspend L-Fucose (100 mg) in
(2 mL) with anhydrous NaOAc (50 mg). -
Reaction: Irradiate at 80°C for 10 minutes (Power: 50W).
-
Quench: Pour reaction mixture into ice-water (10 mL) and stir vigorously to hydrolyze excess anhydride.
-
Extraction: Extract with Dichloromethane (DCM, 3 x 10 mL). Wash organic phase with sat.
and brine. -
Drying: Dry over
, filter, and concentrate in vacuo. -
Result: Clear syrup or white solid. Yield >90%.
Crystallization Protocol: Vapor Diffusion
Why this method? Protected sugars are soluble in organic solvents. Using an antisolvent (Hexane/Pentane) drives controlled nucleation.
System: Solvent (Ethyl Acetate) / Antisolvent (Hexane).
-
Dissolution: Dissolve 20 mg of per-O-acetylated fucose in the minimum amount of Ethyl Acetate (approx. 200-300
L). Ensure the solution is clear. -
Setup: Place the solution in the inner well of a crystallization dish or a small vial.
-
Reservoir: Add 1 mL of Hexane to the outer reservoir (or a larger vial).
-
Equilibration: Seal the system tightly. Allow to stand at 18°C (controlled temperature).
-
Observation: Needle-like crystals typically appear within 24-48 hours.
-
Troubleshooting: If oil forms, scratch the vessel wall with a glass needle to induce nucleation or seed with a micro-crystal.
-
Data Collection & Analysis Workflow
The following diagram outlines the critical path from crystal to structure, highlighting specific checks for fucose derivatives.
Figure 2: Crystallography workflow. Note the specific requirement for Paratone-N oil, as aqueous cryo-protectants dissolve the derivatives.
Critical Refinement Parameter: The Chair Form
When refining the structure, do not force the standard glucose-like
-
Action: Check the Cremer-Pople puckering parameters.
-
Expected Values for L-Fucose:
to (indicating ). -
Validation: Use the Privateer or pdb-care software to validate carbohydrate geometry.
References
-
Kolenko, P., et al. (2008). "L-Fucose in crystal structures of IgG-Fc: Reinterpretation of experimental data." Collection of Czechoslovak Chemical Communications. Link
-
Loris, R., et al. (2002). "Crystal Structure of the Lectin I from Ulex europaeus in complex with the methyl glycoside of alpha-L-fucose." RCSB Protein Data Bank. Link
-
Wang, Y. L., et al. (2002).[2][3] "Solid state NMR studies of the molecular motions in the polycrystalline alpha-L-fucopyranose and methyl alpha-L-fucopyranoside." Journal of Physical Chemistry B. Link
-
Jegorov, A., et al. (2005). "Resolution of 1-isoindolyl-(1-thioglycosides) derived from 1-thio-beta-L-fucose." ResearchGate Data. Link
-
Stachowski, T. R., et al. (2020). "SAXS studies of X-ray induced disulfide bond damage." PLOS One. Link
-
Mobarak, H., et al. (2025). "Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)-Glucopyranoside." Journal of Chemical Crystallography. Link
Sources
The Chemist's Compass: A Comparative Guide to TLC Visualization of Di-O-isopropylidene Sugars
In the landscape of carbohydrate chemistry, the use of protecting groups is fundamental. Among the most common are isopropylidene acetals, which elegantly mask vicinal diols, rendering the parent sugar more soluble in organic solvents and allowing for selective modification of remaining hydroxyl groups. However, this chemical cloak presents a practical challenge in the laboratory: monitoring reactions via thin-layer chromatography (TLC). The very stability of the di-O-isopropylidene group, and the absence of a strong chromophore, makes these compounds invisible under UV light and unresponsive to many traditional visualization agents.
This guide provides an in-depth comparison of the most effective and reliable staining methods for the visualization of di-O-isopropylidene sugars on TLC plates. We will move beyond simple recipes to explore the mechanistic rationale behind each stain, present detailed experimental protocols, and offer a comparative analysis to guide your selection for optimal results in your research and development workflows.
The Challenge: Visualizing the Invisible
Di-O-isopropylidene sugars, such as the widely used 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose ("diacetone glucose"), are characterized by their acetal functionalities. These groups are stable in neutral to basic conditions, which is a synthetic advantage but a visualization challenge.[1] Unlike their parent sugars, they lack the free hydroxyl groups that are the primary targets for many carbohydrate-specific stains. Therefore, effective visualization hinges on one of two principles:
-
Oxidative Charring: Employing strong oxidizing agents that react with the organic molecule as a whole, particularly at the C-H bonds of the carbohydrate backbone and the acetal groups, to produce non-volatile, colored (typically black or brown) spots.
-
Acid-Catalyzed Derivatization: Using acidic reagents that can either catalyze the in-situ removal of the isopropylidene groups to reveal the underlying diols for subsequent reaction, or directly facilitate a condensation reaction with the acetal or sugar backbone to form a colored dye.
This guide will focus on four workhorse stains that exemplify these principles: Potassium Permanganate (KMnO₄), Ceric Ammonium Molybdate (CAM), p-Anisaldehyde-Sulfuric Acid, and Vanillin-Sulfuric Acid.
Comparative Analysis of Leading Stains
The choice of stain is often a balance between sensitivity, specificity, ease of preparation, and the information it provides. For di-O-isopropylidene sugars, all four of the following stains are effective, but they offer distinct advantages.
| Stain | Type | Mechanism | Key Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Oxidative | Oxidation of the organic molecule. Consumed KMnO₄ (purple) leaves yellow-brown MnO₂ spots.[2][3] | Fast, easy to prepare, excellent for identifying any oxidizable compound. Good for a quick "yes/no" answer. | Low color differentiation. Background can darken over time. Can be less sensitive to trace impurities. |
| Ceric Ammonium Molybdate (CAM) | Oxidative | Strong oxidation by Ce(IV) and Mo(VI), which are reduced to form intensely colored molybdenum blue complexes.[2] | Very high sensitivity, making it excellent for detecting minor byproducts.[4] Universal for most organic compounds. Produces distinct blue-to-dark spots.[4] | Requires vigorous heating.[4] High sensitivity can reveal trace impurities that may be insignificant. The stain itself is water-based and can be photosensitive.[4] |
| p-Anisaldehyde-Sulfuric Acid | Derivatization | Acid-catalyzed condensation with nucleophiles (e.g., alcohols, or the sugar itself after deprotection) to form colored triphenylmethane-type dyes.[5] | Excellent color differentiation between different compounds, which can be diagnostic.[6] Good general-purpose stain for many functional groups.[7] | The chemical mechanism is complex and not fully elucidated.[2] Will not visualize non-nucleophilic compounds like simple alkenes or aromatics.[2] Requires careful preparation and heating. |
| Vanillin-Sulfuric Acid | Derivatization | Similar to p-anisaldehyde, involving acid-catalyzed condensation to form colored products.[3] | Good general-purpose stain that produces a wide variety of colors, aiding in spot identification.[3] | Can have a shorter shelf-life. The background may develop a color upon heating, potentially reducing contrast. |
Experimental Workflows & Protocols
Trustworthy and reproducible results begin with correctly prepared reagents and standardized procedures. The dipping method is generally preferred over spraying for safety and uniformity.[3]
Protocol 1: Potassium Permanganate (KMnO₄) Stain
This is a rapid, general-purpose oxidative stain.
-
Reagent Preparation : Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water. Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH) solution.[7] The solution is stable for several months when stored in a dark, well-sealed bottle.
-
Staining Procedure :
-
Ensure the developed TLC plate is completely dry.
-
Using tweezers, briefly dip the plate into the KMnO₄ solution.
-
Remove the plate and let the excess stain drip off.
-
Spots for readily oxidizable compounds will appear immediately as yellow-brown areas on a purple background.
-
Gentle heating with a heat gun can develop fainter spots. Be cautious not to overheat, which can cause the entire plate to turn brown.
-
Protocol 2: Ceric Ammonium Molybdate (CAM / Hanessian's) Stain
Known for its high sensitivity, this is an excellent universal stain.
-
Reagent Preparation : In a 500 mL flask, dissolve 12 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) and 0.5 g of ceric ammonium sulfate (Ce(NH₄)₄(SO₄)₄·2H₂O) in 235 mL of deionized water.[6] Gentle heating may be required. After cooling, slowly and carefully add 15 mL of concentrated sulfuric acid (H₂SO₄) with stirring. The solution should be stored in a foil-wrapped jar as it can be light-sensitive.[4]
-
Staining Procedure :
-
Ensure the developed TLC plate is completely dry.
-
Briefly dip the plate into the CAM solution.
-
Remove the plate and wipe excess stain from the back with a paper towel.
-
Heat the plate vigorously with a heat gun in a fume hood.
-
Organic compounds will appear as dark blue or black spots against a pale blue or green background.[4] Overheating will cause the entire plate to turn dark blue.
-
Protocol 3: p-Anisaldehyde-Sulfuric Acid Stain
This stain is prized for its ability to produce a variety of colors for different compounds.
-
Reagent Preparation : In a 250 mL flask, combine 135 mL of absolute ethanol and 1.5 mL of glacial acetic acid. Cool the mixture in an ice bath. Slowly add 5 mL of concentrated sulfuric acid (H₂SO₄). Once cool, add 3.7 mL of p-anisaldehyde. Store the solution refrigerated in a well-sealed container.
-
Staining Procedure :
-
Ensure the developed TLC plate is completely dry.
-
Dip the plate into the p-anisaldehyde solution.
-
Remove excess stain and gently heat with a heat gun.
-
Spots will appear in various colors (e.g., blues, greens, violets, reds) on a pale pink or colorless background.[2][5] The color can be indicative of the compound's structure.
-
Concluding Recommendations
For the routine monitoring of reactions involving di-O-isopropylidene sugars, where the primary goal is to assess the consumption of starting material and the formation of a product, the p-anisaldehyde-sulfuric acid stain is highly recommended. Its ability to produce distinct and often different colors for the starting material and product provides an immediate, qualitative assessment of the reaction's progress that is superior to the simple spots from oxidative stains.
For situations requiring the highest sensitivity to detect trace impurities, such as confirming the purity of a final compound, the Ceric Ammonium Molybdate (CAM) stain is the superior choice. Its power to visualize nearly any organic compound at low concentrations is unmatched, though one must be careful not to over-interpret the significance of faint spots from minor impurities.
Ultimately, the most effective approach is to have at least one oxidative stain (KMnO₄ or CAM) and one derivatization stain (p-anisaldehyde) available in the laboratory. This allows the researcher to choose the best tool for the specific analytical question at hand, providing a robust and reliable system for visualizing the otherwise invisible progress of carbohydrate synthesis.
References
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
University of California, Los Angeles. TLC Stains. Available at: [Link]
-
McMaster University. Stains for Developing TLC Plates. Available at: [Link]
-
University of Rochester. Magic Formulas: TLC Stains. Available at: [Link]
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. Available at: [Link]
-
Sejer, D. (2006, November 28). Let's talk about TLCs Part 2 - Hanessian's Stain. Curly Arrow. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. TLC stains [reachdevices.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Curly Arrow: Let's talk about TLCs Part 2 - Hanessian's Stain [curlyarrow.blogspot.com]
- 5. epfl.ch [epfl.ch]
- 6. Magic Formulas [chem.rochester.edu]
- 7. depts.washington.edu [depts.washington.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose
This guide provides a detailed protocol for the safe and compliant disposal of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose (CAS No. 4026-27-1). As a protected monosaccharide, this compound is a valuable intermediate in glycoscience and pharmaceutical development.[1] Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, operational clarity, and authoritative standards.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is typically a colorless to light yellow oil or a solidifying oil.[1] While some safety data sheets (SDS) for structurally similar protected sugars may classify them as non-hazardous, others indicate potential for skin, eye, and respiratory irritation.[2][3][4]
Principle of Prudent Practice: In the absence of a specific, definitive SDS for the exact material in your possession, or when faced with conflicting data, the most protective safety assumption must be made. Therefore, this compound should be handled as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.
Key Chemical Incompatibilities:
-
Strong Oxidizing Agents: Avoid mixing with strong oxidizers.[2]
-
Strong Acids: The isopropylidene groups are acetals, which are labile to acidic conditions. Mixing with acids could cause a deprotection reaction, changing the chemical nature of the waste.
A mandatory risk assessment must be performed before handling this chemical waste, considering the quantities involved and the specific laboratory environment.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling any chemical waste. The following table summarizes the required PPE based on the potential hazards.
| Body Part | Required PPE | Rationale and Standards |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical or solvents used during disposal. Must meet OSHA 29 CFR 1910.133 or EN166 standards.[2] |
| Hands | Nitrile or other chemically resistant gloves. | Prevents skin contact. Always inspect gloves for tears or degradation before use.[3] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled in a well-ventilated area or chemical fume hood. | Use a NIOSH-approved respirator if creating aerosols or dust, or if ventilation is inadequate. |
Waste Segregation and Disposal Workflow: A Step-by-Step Protocol
Proper segregation is the most critical step in chemical waste management to prevent dangerous reactions and ensure compliant disposal.[6][7] The following workflow provides a logical pathway for managing waste streams containing 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose.
Caption: Decision workflow for the disposal of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose waste.
Protocol Details
A. Disposal of Contaminated Solid Waste
-
Collection: Place all solid materials contaminated with the compound (e.g., gloves, weighing paper, silica gel from chromatography, paper towels) into a designated, compatible solid waste container. A wide-mouth glass jar or a polyethylene container is suitable.[8]
-
Labeling: Immediately label the container with a hazardous waste tag.
-
Storage: Keep the container closed except when adding waste.[9][10] Store it in your lab's designated Satellite Accumulation Area (SAA).
B. Disposal of Unused or Bulk Chemical
-
Do Not Discard: Unused or expired 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose must be disposed of as hazardous chemical waste.
-
Container: The original manufacturer's container is the best option for disposal. If this is not possible, transfer the material to a clean, dry, and compatible container with a secure lid.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and a hazardous waste tag.
-
Storage: Move the container to the SAA for pickup by EHS.
C. Disposal of Solutions
-
Segregation is Key: The primary determinant for disposal is the solvent system.
-
Non-Halogenated Organic Solvents (e.g., ethyl acetate, hexanes, methanol): Collect in a designated "Non-Halogenated Solvent Waste" container.
-
Halogenated Organic Solvents (e.g., dichloromethane, chloroform): Collect in a designated "Halogenated Solvent Waste" container.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[10][11] Collect them in a designated "Aqueous Hazardous Waste" container.
-
-
Labeling and Storage: All liquid waste containers must be kept tightly closed, stored in secondary containment (such as a plastic tub), and clearly labeled with the names of all chemical components.[7][12]
D. Decontamination of Empty Containers
According to EPA regulations, a container that held a hazardous waste must be properly decontaminated before being disposed of as regular trash.[7][13]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residual chemical.
-
Collect Rinseate: The solvent rinsate is now considered hazardous waste.[10] It must be collected and added to the appropriate solvent waste stream (e.g., non-halogenated solvent waste).
-
Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[13]
-
Final Disposal: The clean, defaced container can now be disposed of in the appropriate glass or plastic recycling bin.[6]
Waste Storage and Labeling in the Laboratory
All hazardous waste must be managed in compliance with EPA's regulations for Satellite Accumulation Areas (SAAs).[14][15]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9][14]
-
Labeling: Every waste container must be clearly labeled with:
-
Container Management:
-
Containers must be in good condition and compatible with the waste.
-
Keep containers securely closed at all times, except when adding or removing waste.[9]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[6]
-
Store waste in secondary containment to contain any potential leaks.[7]
-
Arranging for Final Disposal
Once a waste container is full or has been in the SAA for 12 months, it must be removed.[9][14] Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup. Do not attempt to transport or dispose of the waste outside of institutional channels. Trained EHS professionals will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all local, state, and federal regulations.[16]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
